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Compound of Interest

Compound Name:
3-(4-Methyl-1H-imidazol-1-

yl)benzenamine

Cat. No.: B8772043

Get Quote

Application Note: Scalable Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

(CAS 641571-11-1)[1]

Part 1: Executive Summary & Chemical Identity
Objective: This protocol details the scalable preparation of 3-(4-Methyl-1H-imidazol-1-yl)-5-

(trifluoromethyl)aniline (CAS 641571-11-1).[1][2][3] This compound is the critical "Right-Hand

Side" (RHS) intermediate for the synthesis of Nilotinib (Tasigna®), a second-generation BCR-

ABL tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).

Critical Distinction: While often searched alongside antiviral intermediates due to supply chain

overlaps, this CAS specifically refers to the Nilotinib intermediate, not the Paxlovid

(Nirmatrelvir) P2 ligand (which is CAS 565456-77-1).

Chemical Identity Table:
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Property Specification

CAS Number 641571-11-1

Chemical Name
3-(4-Methyl-1H-imidazol-1-yl)-5-

(trifluoromethyl)aniline

Molecular Formula C₁₁H₁₀F₃N₃

Molecular Weight 241.21 g/mol

Appearance Off-white to pale yellow solid

Melting Point 126 – 128 °C

Key Application

Intermediate for Nilotinib (Coupling with 3-

bromo-4-methyl-N-(3-

guanidinophenyl)benzamide derivatives)

Part 2: Strategic Synthesis Architecture
The synthesis of CAS 641571-11-1 presents a classic challenge in regioselective N-arylation.

The core objective is to couple 4-methylimidazole with a 3,5-disubstituted aniline precursor

while ensuring the imidazole attaches at the correct nitrogen to yield the 4-methyl isomer rather

than the 5-methyl impurity.

Selected Route: Copper-Catalyzed Ullmann-Type Coupling We utilize a modified Ullmann

coupling using 3-Bromo-5-(trifluoromethyl)aniline and 4-Methylimidazole. This route is preferred

over Nucleophilic Aromatic Substitution (SNAr) on fluoronitrobenzenes because it is more

convergent, uses readily available starting materials, and avoids a subsequent nitro-reduction

step involving hazardous hydrogenations.

Reaction Pathway Diagram
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3-Bromo-5-(trifluoromethyl)aniline
(Ar-Br)

Conditions:
K2CO3 / DMSO
120°C, 12-24h

4-Methylimidazole
(Nucleophile)

Catalyst System:
CuI (10 mol%)

8-Hydroxyquinoline (20 mol%)

Copper-Amido
Complex

CAS 641571-11-1
(Target Aniline) Major (95%)

Regioisomer Impurity
(5-Methyl variant)

 Minor (5%)

Click to download full resolution via product page

Caption: Copper-catalyzed C-N coupling workflow favoring the 4-methyl regioisomer.

Part 3: Detailed Experimental Protocol
Safety Warning:

3-Bromo-5-(trifluoromethyl)aniline: Irritant, potential organotoxin.

Copper(I) Iodide: Toxic to aquatic life.

DMSO: Penetrates skin, carrying contaminants. Wear double nitrile gloves.

Step 1: Reagent Preparation & stoichiometry
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Reagent Equiv.[3][4] MW ( g/mol )
Mass/Vol (for
10g Scale)

Role

3-Bromo-5-

(trifluoromethyl)a

niline

1.0 240.02 10.00 g Substrate

4-

Methylimidazole
1.5 82.10 5.13 g Nucleophile

Copper(I) Iodide

(CuI)
0.1 190.45 0.79 g Catalyst

8-

Hydroxyquinoline
0.2 145.16 1.21 g Ligand

Potassium

Carbonate

(K₂CO₃)

2.0 138.21 11.51 g Base

DMSO

(Anhydrous)
- - 100 mL Solvent

Step 2: Reaction Execution
Inerting: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux

condenser, and a nitrogen inlet/outlet. Purge the system with nitrogen for 15 minutes.

Charging: Add the solid reagents in the following order to prevent catalyst deactivation:

3-Bromo-5-(trifluoromethyl)aniline (10.0 g)

4-Methylimidazole (5.13 g)

K₂CO₃ (11.5 g, granular, anhydrous)

8-Hydroxyquinoline (1.21 g)

CuI (0.79 g)
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Solvation: Add anhydrous DMSO (100 mL) via syringe or addition funnel.

Heating: Heat the reaction mixture to 120 °C (internal temperature).

Note: The color typically changes from green/blue to dark brown as the active Cu-ligand

species forms.

Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).

Endpoint: >98% conversion of the aryl bromide. Typical reaction time is 16–24 hours.

Step 3: Workup and Isolation
Quench: Cool the reaction mixture to room temperature (20–25 °C).

Dilution: Pour the reaction mixture into a stirred mixture of Water (300 mL) and Ethyl Acetate

(150 mL).

Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts.

Wash the pad with Ethyl Acetate (50 mL).

Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 100

mL).

Washing: Combine the organic layers and wash sequentially with:

Water (2 x 100 mL) – Critical to remove DMSO.

Brine (100 mL).

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude brown solid.

Step 4: Purification (Regioisomer Control)
The crude material may contain 3–8% of the undesired 5-methylimidazole regioisomer.

Recrystallization (Preferred for Scale):
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Dissolve the crude solid in hot Toluene (approx. 5V).

Slowly add n-Heptane until turbidity is observed.

Cool gradually to 0–5 °C and stir for 2 hours.

Filter the precipitate. The 4-methyl isomer (Target) crystallizes preferentially.

Column Chromatography (Alternative for High Purity):

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: Gradient of 0% to 5% Methanol in Dichloromethane.

Rf values: The target compound is typically more polar than the starting bromide but less

polar than the 5-methyl impurity in some systems, though separation is difficult.

Crystallization is superior for isomer rejection.

Part 4: Quality Control & Validation
1. H-NMR Validation (DMSO-d6, 400 MHz):

Diagnostic Signals:

δ 2.16 ppm (s, 3H): Methyl group on imidazole.

δ 5.80 ppm (s, 2H): Aniline NH₂ protons (broad).

δ 7.40 - 8.10 ppm: Aromatic protons (3H from phenyl ring, 2H from imidazole).

Regioisomer Check: The imidazole C-H protons in the 4-methyl isomer appear as two

distinct singlets. In the 5-methyl isomer, the chemical shifts differ slightly. Use NOESY if

unsure: NOE correlation between the methyl group and the phenyl ring protons indicates

the 5-methyl (undesired) isomer (due to proximity). The 4-methyl isomer shows NOE

between the methyl group and the imidazole C5-H only.

2. HPLC Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
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Mobile Phase A: 0.1% H₃PO₄ in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 min.

Detection: UV at 254 nm.

Acceptance Criteria: Purity > 98.0% (Area %), Regioisomer < 0.5%.

Part 5: Troubleshooting & Optimization
Issue Root Cause Solution

Low Conversion
Catalyst poisoning or wet

DMSO.

Ensure DMSO is <0.1% water.

Increase CuI load to 15 mol%.

High 5-Methyl Impurity
High temperature or wrong

ligand.

Lower temp to 110°C. Switch

ligand to trans-N,N'-

dimethylcyclohexane-1,2-

diamine which often improves

regioselectivity.

Blue Emulsion in Workup Residual Copper species.

Wash organic layer with 5%

aqueous NH₄OH or EDTA

solution to sequester copper.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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